Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Description
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1160247-06-2) is a bicyclic spiro compound featuring a 1-oxa-4,8-diazaspiro[5.5]undecane core with a tert-butyl carbamate protective group. Key properties include:
- Molecular formula: C₁₃H₂₄N₂O₃
- Molecular weight: 256.34 g/mol
- Purity: ≥97% (commercial grade)
- Storage: Typically stored at low temperatures (e.g., -20°C) to ensure stability .
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators, where spirocyclic frameworks enhance binding specificity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-8-17-13(10-15)5-4-6-14-9-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQOZQQBMPUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169485 | |
| Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-06-2 | |
| Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of tert-butyl 4-oxo-4-(piperidin-4-yl)butanoate with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate has been investigated for its potential as a pharmacological agent. Its spirocyclic structure is of particular interest because spiro compounds often exhibit significant biological activities.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of diazaspiro compounds can exhibit antimicrobial properties. A study demonstrated that similar spiro compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess such properties .
- CNS Activity : The diazaspiro framework has been linked to neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders, indicating a promising avenue for further research into this compound's effects on the central nervous system .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various complex molecules.
Synthesis Applications
- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, particularly those containing nitrogen heterocycles. Its ability to participate in various chemical reactions makes it versatile for synthetic pathways .
Material Science
The unique properties of this compound also extend to material science, where it can be incorporated into polymer matrices or used to modify existing materials.
Material Modifications
- Polymer Blends : Incorporating this compound into polymer blends can enhance mechanical properties or alter thermal stability. Research is ongoing to evaluate its effectiveness in improving the performance of biodegradable plastics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Frameworks
Spiro compounds vary in ring size, heteroatom positioning, and substituents, which influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Selected Spiro Compounds
Key Differences and Implications
Ring Size and Heteroatom Positioning: The 5.5 spiro system (e.g., 1160247-06-2) provides a larger, more rigid scaffold compared to smaller systems like spiro[3.5]nonane (228.29 g/mol), which may limit steric interactions in drug-receptor binding . Shifting nitrogen from position 8 to 9 (e.g., 1023595-11-0 vs.
tert-Butyl carbamate groups universally serve as amine-protecting agents, enabling selective deprotection in multi-step syntheses .
Synthesis Challenges :
- Compounds with bulky substituents (e.g., benzyl) require tailored purification methods, such as flash column chromatography, to isolate side products effectively .
- Spiro[5.5] systems often demand high-resolution crystallography (e.g., SHELX programs) for structural validation due to conformational flexibility .
Commercial Availability and Handling
- Pricing : The parent compound (1160247-06-2) is priced at ~$103/100 mg (United States) vs. $423/100 mg for derivatives from Chinese suppliers .
- Stability : Derivatives like 1023595-11-0 require stringent storage (-20°C) to prevent decomposition, while smaller spiro systems (e.g., 1251002-01-3) exhibit greater thermal stability .
Biological Activity
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1160247-06-2
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Purity : ≥95%
The compound features a spirocyclic structure which is known to influence its biological properties significantly.
This compound has been studied for its interaction with various biological targets, particularly in the central nervous system. It acts as a dual ligand for m-opioid receptors and sigma receptors, which are implicated in pain modulation and other neurological functions. The compound's ability to bind to these receptors suggests potential applications in pain management therapies.
Pharmacological Effects
- Pain Relief : The compound has shown promising results as an analgesic by activating m-opioid receptors while simultaneously antagonizing sigma receptors, which may enhance its efficacy and reduce side effects associated with traditional opioids.
- Neuroprotective Properties : Preliminary studies indicate that it may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Research suggests that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of similar spirocyclic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
